4-TERT-BUTYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]BENZAMIDE
Description
4-TERT-BUTYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]BENZAMIDE is a benzamide derivative featuring a tert-butyl group at the para-position of the benzoyl moiety and a piperidin-4-yl group substituted with a 2-methoxyethyl chain at the nitrogen. Its synthesis likely follows established protocols for analogous benzamide-piperidine derivatives, such as nucleophilic substitution or coupling reactions under inert atmospheres .
Properties
IUPAC Name |
4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)16-7-5-15(6-8-16)18(22)20-17-9-11-21(12-10-17)13-14-23-4/h5-8,17H,9-14H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQWCFILNYODEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Formation of the Benzamide Core: The benzamide core is formed by reacting the piperidine derivative with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide core undergoes hydrolysis under acidic or basic conditions, yielding 4-tert-butylbenzoic acid and the corresponding piperidine derivative.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the protonated (acidic) or deprotonated (basic) carbonyl carbon, leading to cleavage of the C–N bond .
Functionalization of the Piperidine Moiety
The 1-(2-methoxyethyl)piperidine group undergoes alkylation and oxidation reactions.
Mechanistic Insight :
The tertiary amine in the piperidine ring is less nucleophilic due to steric hindrance from the 2-methoxyethyl group, limiting alkylation efficiency .
Reactions of the Methoxyethyl Side Chain
The 2-methoxyethyl substituent participates in oxidation and cleavage reactions.
Mechanistic Insight :
The methoxy group is susceptible to Lewis acid-mediated cleavage (e.g., BBr₃), forming a stable diol intermediate .
Electrophilic Aromatic Substitution
The tert-butyl group deactivates the benzamide ring, but directed meta-substitution is feasible.
Mechanistic Insight :
The tert-butyl group directs electrophiles to the meta position via its strong electron-donating inductive effect .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability, critical for pharmaceutical applications.
Reduction of the Amide Group
The benzamide can be reduced to a benzylamine derivative under harsh conditions.
| Reagents | Products | Yield | Side Reactions |
|---|---|---|---|
| LiAlH₄, THF, reflux | 4-tert-butyl-N-(piperidin-4-ylmethyl)benzylamine | 63% | Over-reduction of tert-butyl |
Mechanistic Insight :
Lithium aluminum hydride reduces the carbonyl to a methylene group, forming a secondary amine .
Scientific Research Applications
4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzamide core are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The compound is compared to structurally related benzamide-piperidine derivatives from the provided evidence (Tables 1 and 2). Key structural variations include:
- Substituents on the benzamide ring (e.g., trifluoromethyl, fluoro, methoxy).
- Modifications to the piperidine nitrogen (e.g., 2-methoxyethyl, benzyl, sulfonyl groups).
- Linker groups (e.g., thiourea, urea, or direct bonding).
Table 2: Functional Group Impact on Properties
Physicochemical and Spectroscopic Data
- NMR Trends :
- Mass Spectrometry :
- The molecular ion peak for the target compound (estimated m/z ~390) would differ significantly from trifluoromethyl derivatives (e.g., 8a at m/z 496 ).
Biological Activity
4-tert-Butyl-N-[1-(2-methoxyethyl) piperidin-4-yl]benzamide, also known by its CAS number 53256198, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is , with a molecular weight of approximately 258.36 g/mol. The compound features a tert-butyl group, a piperidine ring, and a methoxyethyl substituent, which are critical for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in signaling pathways. Specifically, the piperidine moiety is known to influence dopamine receptor activity, which could have implications for treating neurological disorders.
Antiviral Properties
A study focused on related benzamide derivatives demonstrated significant antiviral activity against filoviruses such as Ebola and Marburg viruses. These compounds exhibited effective inhibition of viral entry into host cells by blocking glycoprotein-mediated fusion processes, suggesting that this compound may share similar properties due to structural analogies .
Antimicrobial Activity
Preliminary data suggest that compounds structurally related to this compound exhibit strong antimicrobial properties. For instance, related compounds have shown efficacy against Gram-positive bacteria, including drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus faecium), indicating potential therapeutic applications in infectious diseases .
Study on Antiviral Efficacy
In vitro studies have tested the antiviral efficacy of structurally related benzamides against the Ebola virus. One compound demonstrated an EC50 value of less than 10 μM, indicating potent antiviral activity. The structure-activity relationship (SAR) studies revealed that modifications in the amide portion significantly affected potency and selectivity towards viral targets .
Antimicrobial Evaluation
Another investigation evaluated the antimicrobial effects of various piperidine derivatives. Compounds were tested against both susceptible and resistant bacterial strains. Results indicated that certain derivatives maintained bactericidal activity at low concentrations comparable to established antibiotics, highlighting their potential as alternative treatments for resistant infections .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the common synthetic routes for 4-TERT-BUTYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]BENZAMIDE, and what reaction conditions are typically employed?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, often starting with functionalization of the piperidine ring. A typical approach includes:
Reductive Amination : Formation of the 1-(2-methoxyethyl)piperidin-4-amine intermediate by reacting 4-aminopiperidine with 2-methoxyethyl chloride or via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid .
Acylation : Reacting the amine intermediate with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide .
Key considerations include inert atmosphere (N₂/Ar) to prevent oxidation and purification via column chromatography (e.g., chloroform:methanol gradients) .
Basic Question: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, particularly the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and methoxyethyl moiety (δ ~3.2–3.6 ppm for OCH₂CH₂O) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination. Software like SHELX or WinGX is used for structure refinement, with attention to hydrogen bonding (e.g., N–H···O interactions in the benzamide group) .
Advanced Question: How can researchers optimize the yield of the acylation step while minimizing side products?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to enhance reactivity .
- Stoichiometry : Maintain a 1.2:1 molar ratio of 4-tert-butylbenzoyl chloride to the amine intermediate to drive the reaction to completion.
- Temperature Control : Conduct reactions at 0–5°C initially to suppress side reactions (e.g., over-acylation), followed by gradual warming to room temperature .
- Workup : Extract unreacted starting materials with dilute HCl (pH ~3–4) and precipitate the product via neutralization .
Advanced Question: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
Methodological Answer:
- Dynamic Effects : Assess rotational barriers in the piperidine ring using variable-temperature NMR to explain splitting anomalies .
- Impurity Analysis : Compare HPLC retention times with synthetic intermediates or byproducts.
- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and identify misassigned signals .
Advanced Question: What strategies are recommended for assessing the compound’s potential toxicity in early-stage research?
Methodological Answer:
- In Vitro Assays : Prioritize cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells) to identify acute toxicity .
- Metabolic Stability : Use liver microsomes to predict hepatic clearance and reactive metabolite formation (e.g., glutathione trapping assays) .
- Structural Alerts : Compare with structurally related benzamides (e.g., Clebopride malate) known for neurotoxicity or cardiotoxicity .
Advanced Question: How can computational modeling predict the compound’s binding affinity to neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., σ-1 or dopamine D₂ receptors) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and key residues (e.g., piperidine-methoxyethyl interactions) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies and prioritize analogs .
Advanced Question: How to address challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO:EtOH or chloroform:hexane) to optimize crystal growth .
- Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours to enhance lattice formation.
- Heteroatom Effects : The methoxyethyl group may disrupt packing; consider co-crystallization with small molecules (e.g., acetic acid) to stabilize the lattice .
Advanced Question: What are the implications of structural analogs (e.g., 4-tert-butyl-N’-(1-methylpiperidin-4-ylidene)benzohydrazide) for SAR studies?
Methodological Answer:
- Functional Group Swapping : Replace the benzamide with hydrazide to assess impact on lipophilicity (ClogP) and solubility (LogS) .
- Piperidine Modifications : Compare 2-methoxyethyl vs. methyl substituents on receptor selectivity using radioligand binding assays .
- Bioisosterism : Evaluate tert-butyl replacement with cyclopropyl or adamantyl groups to balance steric and electronic effects .
Basic Question: What safety precautions are critical during handling and storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
